1-Methyl-2-oxopropyl isobutyrate

Description

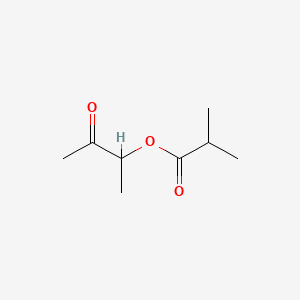

1-Methyl-2-oxopropyl isobutyrate is an organic compound with the molecular formula C8H14O3 It is a member of the ester family, characterized by the presence of an ester functional group

Properties

CAS No. |

85508-09-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-oxobutan-2-yl 2-methylpropanoate |

InChI |

InChI=1S/C8H14O3/c1-5(2)8(10)11-7(4)6(3)9/h5,7H,1-4H3 |

InChI Key |

GHZUTKPCCBPMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopropyl isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of isobutyric acid with 1-methyl-2-oxopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxopropyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

1-Methyl-2-oxopropyl isobutyrate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.

Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopropyl isobutyrate involves its interaction with specific molecular targets. In biochemical contexts, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage.

Comparison with Similar Compounds

1-Methyl-2-oxopropyl butyrate: Similar in structure but with a different alkyl chain length.

Methyl isobutyrate: Another ester with a simpler structure and different reactivity.

Uniqueness: 1-Methyl-2-oxopropyl isobutyrate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.

Biological Activity

1-Methyl-2-oxopropyl isobutyrate (C8H14O3) is a fatty acid ester that has garnered attention for its potential biological activities. This compound, with a molecular weight of 158.19 g/mol, is recognized for its structural properties which may confer specific interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and industrial processes.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 16205622 |

| Chemical Structure | Structure |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's structure allows it to engage in binding studies and molecular docking experiments, potentially influencing enzyme activity and signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at the University of Groningen indicated that esters similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The research highlighted that the compound's efficacy could be related to its ability to disrupt bacterial cell membranes, thereby inhibiting growth .

- Neuropharmacological Effects : Investigations into the neuropharmacological potential of this compound suggest it may modulate neurotransmitter systems. In vitro studies demonstrated that this compound could enhance the release of certain neurotransmitters, indicating a possible role in cognitive enhancement or neuroprotection .

- Toxicological Assessments : Toxicological evaluations have shown that while this compound has low acute toxicity, chronic exposure may lead to metabolic disruptions. Research indicates that it could affect liver enzyme activity, which necessitates further investigation into its long-term safety profile .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the unique properties of this compound, it is beneficial to compare it with other related esters:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Methyl-2-oxopropyl butyrate | C8H14O3 | Antimicrobial, moderate cytotoxicity |

| Ethyl acetate | C4H8O2 | Solvent properties, low toxicity |

| Methyl acetate | C3H6O2 | Mild anesthetic effects |

Future Directions

Research into the biological activity of this compound should focus on:

- Expanded Pharmacological Studies : Further exploration of its effects on various neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and cytotoxic effects.

- Safety Assessments : Long-term studies to evaluate chronic exposure effects and establish safe usage guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.